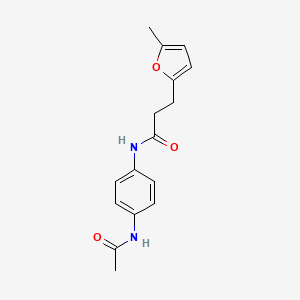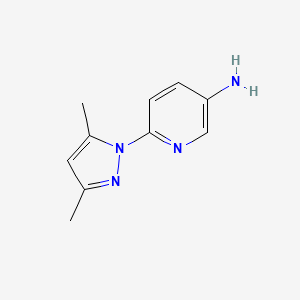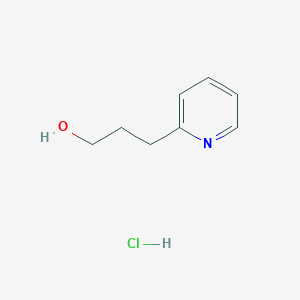![molecular formula C24H18N2O3S B2683793 2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol CAS No. 442571-99-5](/img/structure/B2683793.png)
2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol, also known as MBIT, is a synthetic compound that has been used in a variety of laboratory experiments. MBIT has been used in a number of scientific research applications, including as an inhibitor of cytochrome P450 enzymes, as a fluorescent probe, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Photophysical Properties and Synthesis
Fluorescent Properties and Synthesis Techniques : Several studies focus on the synthesis and photophysical behavior of compounds similar to the query molecule. For instance, one study on ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent compounds explored their photophysical behavior using UV-visible and fluorescence spectroscopy, highlighting their sensitivity to the micro-environment and potential in fluorescent applications (Phatangare et al., 2013). Such compounds exhibit large Stokes shifts and dual emission characteristics in non-polar solvents, indicating their applicability in fluorescence-based detection and imaging.
Antimicrobial Activity : Another area of application for similar compounds is in antimicrobial activity. A study synthesized fluorescent derivatives with antimicrobial properties against strains like Escherichia coli and Staphylococcus aureus. These compounds absorb and emit in specific UV-visible ranges, showing potential as antimicrobial agents with fluorescence-based detection capabilities (Phatangare et al., 2013).
Chemical Synthesis and Characterization
Synthetic Methodologies : Research on the synthesis of complex organic compounds often involves developing new synthetic routes or improving existing ones for better efficiency and yield. Studies have detailed the synthesis of compounds through methods like Petasis reaction, demonstrating the synthesis and structural analysis of alkylaminophenol compounds, which have shown potential biological activity due to their antioxidant properties (Ulaş, 2020).
Structural and Theoretical Studies : The structural characterization and theoretical studies of synthesized compounds provide insights into their stability, electronic, and photophysical properties. For instance, one study on the synthesis and comparative evaluation of antioxidant activity for derivatives of 2,6-diisobornylphenol highlights the importance of structural analysis in understanding the antioxidant properties of synthesized compounds (Buravlev et al., 2021).
Propiedades
IUPAC Name |
2-[[(1,1-dioxo-1,2-benzothiazol-3-yl)-naphthalen-1-ylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-22-14-5-2-9-18(22)16-26(21-13-7-10-17-8-1-3-11-19(17)21)24-20-12-4-6-15-23(20)30(28,29)25-24/h1-15,27H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUUBMJRQJMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=CC=C3O)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-benzylpiperidine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2683713.png)
![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)


![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)


![N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2683724.png)


![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)
![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)
![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)